2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-(aminomethyl)cyclohexyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-8-9(6-7-11)4-2-1-3-5-9/h11H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISBKHAYYRCBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201300162 | |
| Record name | 1-(Aminomethyl)cyclohexaneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-71-3 | |
| Record name | 1-(Aminomethyl)cyclohexaneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Aminomethyl)cyclohexaneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201300162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Three-Step Synthesis via 1-Cyclohexene-1-acetonitrile (Based on CN105859566A)
A notable industrially applicable method involves three main steps:
| Step | Reaction Description | Conditions | Catalyst/Reagents | Yield (%) |
|---|---|---|---|---|
| 1 | Reaction of 1-cyclohexene-1-acetonitrile with hydrogen bromide to form 1-bromocyclohexane acetonitrile | 40°C, 1-2 hours, stirring | Hydrogen bromide (30% aqueous) | Not specified |
| 2 | Catalytic hydrogenation of 1-bromocyclohexane acetonitrile to 1-bromocyclohexane ethylamine | 80-120°C, 1-2 hours, 1-5 MPa H2 pressure | Ni-Pd alloy catalyst | 93.1 - 96.5 |
| 3 | Reaction of 1-bromocyclohexane ethylamine with NaOH to yield 2-(1-cyclohexenyl)ethylamine | 90-150°C, 1-2 hours, stirring | Saturated NaOH ethanol solution | High (up to 96.5%) |
This process is characterized by simplicity, low cost, and high conversion efficiency, making it suitable for industrial scale production. The final product is obtained after rectification and purification steps.
Reduction and Methylation of Phenylacetonitrile Derivatives (Based on EP1721889A1)
This method focuses on preparing phenethylamine derivatives structurally related to 2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol:
| Step | Reaction Description | Conditions | Catalyst/Reagents | Notes |
|---|---|---|---|---|
| 1 | Condensation of phenylacetonitrile and cyclohexanone in aqueous hydroxide with phase transfer catalyst | 10-25°C | Phase transfer catalyst, aqueous hydroxide | Formation of intermediate compound |
| 2 | Reduction of intermediate with tetrabutylammonium borohydride in dichloromethane | 0-30°C | Tetrabutylammonium borohydride | Controlled temperature to avoid side reactions |
| 3 | Methylation with methyl iodide at 0-5°C | 0-5°C | Methyl iodide | Slow addition over 30-45 min |
| 4 | Extraction and crystallization of hydrochloride salt | 25-30°C | Hydrochloric acid gas, acetone recrystallization | High purity product suitable for pharmaceutical use |
This process achieves high purity and yield with careful temperature control and purification steps, including salt formation and recrystallization.
Base-Catalyzed Nitromethylation and Hydrogenation (Based on WO2000039074A1 and US5091567A)
An alternative approach involves:
| Step | Reaction Description | Conditions | Catalyst/Reagents | Yield/Notes |
|---|---|---|---|---|
| 1 | Alkyl ester formation of 1-(nitromethyl)cyclohexyl-acetic acid with nitromethane in presence of base | 10-50°C, 1-20 kPa pressure | Potassium hydroxide or other strong bases | Intermediate ester formation |
| 2 | Hydrolysis with aqueous methanolic KOH | Room temperature | Aqueous methanolic KOH | Produces 1-(nitromethyl)cyclohexyl-acetic acid |
| 3 | Catalytic hydrogenation of nitromethyl acid to amine | Room temperature, atmospheric pressure | Hydrogenation catalyst (e.g., Pd/C) | Yields this compound or related amine |
This method allows for the preparation of the aminomethylcyclohexyl ethan-1-ol derivative via nitromethyl intermediates, emphasizing mild conditions and catalytic hydrogenation.
Comparative Analysis of Preparation Methods
| Feature | Method 1 (CN105859566A) | Method 2 (EP1721889A1) | Method 3 (WO2000039074A1) |
|---|---|---|---|
| Number of Steps | 3 | 4+ | 3 |
| Key Intermediates | 1-bromocyclohexane acetonitrile | Phenylacetonitrile derivatives | 1-(nitromethyl)cyclohexyl-acetic acid ester |
| Catalysts | Ni-Pd alloy | Tetrabutylammonium borohydride | Pd/C or similar hydrogenation catalyst |
| Reaction Conditions | Moderate temperatures, H2 pressure | Low temperatures, inert atmosphere | Mild temperature, atmospheric pressure |
| Yield | Up to 96.5% | High purity, moderate yield | High yield, mild conditions |
| Industrial Suitability | High | Moderate to high | Moderate |
Detailed Research Findings and Notes
The hydrogenation step in Method 1 is critical and uses a Ni-Pd alloy catalyst under hydrogen pressure (1-5 MPa) at elevated temperatures (80-120°C) to efficiently convert brominated nitrile intermediates to amines with yields exceeding 90%.
In Method 2, the use of tetrabutylammonium borohydride allows selective reduction of nitrile groups at low temperatures, minimizing side reactions. Subsequent methylation and salt formation steps are optimized for pharmaceutical-grade purity.
Method 3 employs nitromethane as a reagent for nitromethylation, followed by base hydrolysis and catalytic hydrogenation. This route benefits from mild reaction conditions and avoids harsh reagents, making it attractive for sensitive substrates.
Purification strategies commonly involve extraction, pH adjustments, and crystallization of hydrochloride salts, often recrystallized from solvents such as acetone to achieve high purity suitable for further applications.
Summary Table of Key Reaction Parameters
| Step | Reagents | Catalyst | Temp (°C) | Pressure | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Bromination (Method 1) | 1-cyclohexene-1-acetonitrile, HBr | None | 40 | Atmospheric | 1-2 | Not specified | Stirring required |
| Hydrogenation (Method 1) | 1-bromocyclohexane acetonitrile, H2 | Ni-Pd alloy | 80-120 | 1-5 MPa | 1-2 | 93-96 | High conversion |
| Base reaction (Method 1) | 1-bromocyclohexane ethylamine, NaOH | None | 90-150 | Atmospheric | 1-2 | High | Ethanol solvent |
| Reduction (Method 2) | Phenylacetonitrile derivative, tetrabutylammonium borohydride | Tetrabutylammonium borohydride | 0-30 | Atmospheric | 0.5-1 | High | Controlled addition |
| Methylation (Method 2) | Methyl iodide | None | 0-5 | Atmospheric | 0.5-1 | High | Slow addition |
| Nitromethylation (Method 3) | Nitromethane, base | KOH or similar | 10-50 | 1-20 kPa | Variable | High | Ester formation |
| Hydrogenation (Method 3) | Nitromethyl ester | Pd/C | 20-25 | Atmospheric | Variable | High | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form more saturated compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Cyclohexanone derivatives.
Reduction Products: More saturated alcohols or amines.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable in developing new compounds.
Case Study: Synthesis of Complex Molecules
Researchers have utilized this compound in synthesizing novel pharmaceuticals by modifying its structure to enhance biological activity. For instance, derivatives of this compound have been explored for their potential as enzyme inhibitors.
Biology
In biological research, this compound plays a significant role in studying enzyme interactions and metabolic pathways. Its unique structure allows it to modulate the activity of specific molecular targets such as enzymes or receptors.
Case Study: Enzyme Modulation
Studies have shown that this compound can influence the activity of certain enzymes involved in metabolic disorders. This modulation can lead to insights into potential therapeutic applications for diseases characterized by enzyme deficiencies.
Industry
The compound is also utilized in the production of specialty chemicals and materials. Its unique properties allow it to be employed in creating adhesives, coatings, and other industrial products.
Case Study: Industrial Applications
In an industrial setting, formulations containing this compound have been developed for use in high-performance coatings that require enhanced adhesion and durability.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ester Derivatives: 9c and 9d
- Structure: These compounds (e.g., 2-(2-(1-(aminomethyl)cyclohexyl)acetoxy)ethyl-2-(4-isobutylphenyl)propanoate) replace the hydroxyl group of 2-[1-(aminomethyl)cyclohexyl]ethan-1-ol with ester functionalities.
- Key Differences :
- IR Data : Strong C=O stretches at 1732–1699 cm⁻¹ (esters) vs. O-H stretches (~3300 cm⁻¹) in the target compound .
- Elemental Analysis : Higher carbon content (71.43–72.05%) due to aromatic substituents .
- Applications : Designed as prodrugs or anti-inflammatory agents, contrasting with the alcohol’s role as a synthetic intermediate .
Amide Derivatives: 2-[1-(Aminomethyl)cyclohexyl]-N-methylacetamide Hydrochloride
Structural Isomers and Analogues
2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol
- Structure: Replaces the aminomethyl group with a hydroxymethyl (-CH₂OH) moiety.
- Key Differences: Molecular Formula: C₉H₁₈O₂ (MW: 158.24 g/mol) vs. C₉H₁₉NO . Reactivity: Lacks the primary amine’s nucleophilicity, limiting its utility in reactions requiring amine participation (e.g., Schiff base formation) .
2-[(Cyclohexylmethyl)amino]ethan-1-ol
- Structure: The aminomethyl group is attached to a cyclohexylmethyl chain rather than the cyclohexane ring.
- Key Differences :
Ring Size and Heteroatom Variations
2-((1-(Aminomethyl)cyclopentyl)oxy)ethan-1-ol
- Structure : Cyclopentane ring instead of cyclohexane, with an ether linkage (-O-).
- Polarity: Ether linkage introduces polarity distinct from the alcohol’s hydroxyl group .
4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol
- Structure : Incorporates a thiophene ring and a secondary amine.
- Key Differences: Electronic Effects: Thiophene’s aromaticity influences electron distribution, affecting interactions in catalytic or biological systems . Applications: Likely tailored for organometallic or receptor-targeting applications due to heteroaromaticity .
Pharmacologically Relevant Derivatives
N⁴-(1-(Aminomethyl)cyclohexyl)-N²-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine
- Structure : The alcohol is replaced with a pyrimidine-triamine scaffold.
- Key Differences :
Biological Activity
2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHN and a molecular weight of approximately 183.31 g/mol. Its structure includes:
- A cyclohexyl group
- An aminomethyl group
- A hydroxyl group
These functional groups contribute to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as neurotransmitter receptors and enzymes. The aminomethyl group facilitates hydrogen bonding and electrostatic interactions, enhancing binding affinity to these targets.
Potential Mechanisms Include:
- Neurotransmitter Modulation: The presence of the aminomethyl group suggests potential activity as a neurotransmitter modulator, possibly influencing serotonin or norepinephrine pathways.
- Enzyme Inhibition: The compound may inhibit specific enzymes, contributing to its pharmacological effects.
Biological Activity
Research indicates that compounds with similar structures often exhibit various pharmacological effects, including:
- Analgesic Effects: Potential pain-relieving properties.
- Anti-inflammatory Activity: Possible reduction in inflammation markers.
- Neuroprotective Effects: May protect neural tissues from damage.
Case Studies and Research Findings
-
Anticancer Activity : A study evaluated the anticancer properties of compounds related to this compound against several cancer cell lines. It was found that derivatives exhibited varying degrees of cytotoxicity, with some displaying IC values comparable to standard chemotherapeutics like doxorubicin .
Compound Cell Line IC (µM) Compound A HCT116 9.5 ± 1.5 Compound B MDA-MB-435 6.82 Doxorubicin HCT116 9.4 ± 3.9 - Neuroprotective Studies : Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration, showing promising results in reducing oxidative stress markers .
- Mechanism-Based Approaches : Recent reviews emphasized the importance of understanding the mechanism-based approaches for anticancer drug development involving similar structures, highlighting the relevance of this compound in ongoing research .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 2-[1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl]ethan-1-ol | Additional fluorine atoms | Altered pharmacokinetics |
| 2-[1-(Aminomethyl)cyclohexyl]propan-1-ol | Propanol moiety instead of ethanol | Different solubility profiles |
Q & A
Q. What are the established synthetic methods for preparing 2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol, and what are their respective yields and limitations?
Methodological Answer: The compound can be synthesized via two primary routes:
- Reduction of 2-(1-(Aminomethyl)cyclohexyl)acetic acid : Using sodium borohydride (NaBH₄) and iodine (I₂) in anhydrous tetrahydrofuran (THF), followed by purification via silica gel column chromatography. This method yields moderate quantities, though exact yields are not specified in literature .
- Multi-step pharmaceutical synthesis : Involves tert-butyl carbamate intermediates, palladium-catalyzed coupling (Pd₂(dba)₃/BINAP), and deprotection steps using HCl/MeOH. This route is complex but critical for generating high-purity intermediates for drug development .
Limitations : The NaBH₄/I₂ method requires careful control of reaction conditions to avoid over-reduction, while multi-step routes demand expertise in handling air-sensitive catalysts and protecting-group chemistry.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H and 13C NMR : Essential for confirming the cyclohexyl ring, aminomethyl (-CH₂NH₂), and ethanol (-CH₂OH) moieties. Distinct peaks for NH₂ (δ 1.5–2.5 ppm) and OH (δ 1.0–3.0 ppm) protons are observable .
- Mass Spectrometry : Electron ionization (EIMS) and high-resolution mass spectrometry (HRMS) validate molecular weight (e.g., m/z 172.16 for C₉H₁₇NO) .
- Purification : Silica gel column chromatography with gradient elution (e.g., methanol/dichloromethane) effectively isolates the compound from byproducts .
Advanced Research Questions
Q. How is this compound utilized as a key intermediate in synthesizing biologically active compounds?
Methodological Answer: The amino alcohol serves as a scaffold in multi-step drug synthesis:
- Kinase Inhibitors : It undergoes sequential coupling with substituted pyridines (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) via Buchwald-Hartwig amination, forming pyrimidine-triamine derivatives with potential therapeutic activity .
- Deprotection Strategy : tert-Butoxycarbonyl (Boc) groups are removed using HCl/MeOH (3 hours, room temperature), followed by neutralization with K₂CO₃ to yield free amine intermediates .
Key Considerations : Palladium catalyst loading (e.g., Pd₂(dba)₃ at 5 mol%) and ligand choice (BINAP) critically impact coupling efficiency.
Q. What methodological considerations are critical during carbamate deprotection to generate this compound?
Methodological Answer:
- Acid Treatment : Use saturated HCl/MeOH (3–5 mL per 0.5 mmol substrate) at room temperature for 3 hours. Prolonged exposure risks decomposition of the ethanol moiety.
- Neutralization : Post-deprotection, neutralize with aqueous NaHCO₃ or K₂CO₃ to precipitate inorganic salts, followed by extraction with DCM or MeOH .
- Purification : Avoid prolonged heating during solvent evaporation to prevent racemization or degradation.
Q. What comparative advantages does the cyclohexyl-aminomethyl ethanol scaffold offer in drug discovery?
Methodological Answer:
- Conformational Rigidity : The cyclohexane ring reduces entropy penalties during target binding, enhancing binding affinity compared to flexible analogs.
- Hydrogen Bonding : The aminomethyl and hydroxyl groups facilitate interactions with enzymatic active sites, as demonstrated in kinase inhibitor prototypes .
- Stereochemical Control : The scaffold’s chiral centers allow enantioselective synthesis, though specific methods require further optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
